Acyclovir
Description
Properties
IUPAC Name |
2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXAQIIEYXACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
| Record name | aciclovir | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aciclovir | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022556 | |
| Record name | Acyclovir | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1.41mg/mL at 25°C, White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/, In water, 1,620 mg/L at 25 °C, Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol, 0.2 mg/mL in alcohol, 9.08e+00 g/L | |
| Record name | Acyclovir | |
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| URL | https://www.drugbank.ca/drugs/DB00787 | |
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| Record name | ACYCLOVIR | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from methanol, Crystals from ethanol, White, crystalline powder | |
CAS No. |
59277-89-3 | |
| Record name | Acyclovir | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acyclovir [USAN:USP] | |
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| Record name | Acyclovir | |
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| Record name | acyclovir | |
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| Record name | Acyclovir | |
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| Record name | Aciclovir | |
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| Record name | ACYCLOVIR | |
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| Record name | ACYCLOVIR | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256.5-257 °C, MP: Decomposes, 256.5 - 257 °C | |
| Record name | Acyclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00787 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACYCLOVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Acylation-Alkylation Pathway
The most widely adopted industrial method involves guanine as the starting material. In this approach, guanine undergoes N-acetylation to form N,N'-diacetylguanine (DAG), which enhances reactivity at the N9 position while suppressing undesired N7 alkylation. The reaction proceeds via refluxing guanine in acetic anhydride and acetic acid (1:1.5 v/v) at 120°C for 6–8 hours, achieving >95% conversion. Subsequent alkylation with 2-oxa-1,4-butanediol diacetate (OBDDA) in toluene catalyzed by p-toluenesulfonic acid (p-TsOH) yields N<sup>2</sup>,O-diacetylthis compound (DA-ACV).
Critical Parameters :
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Molar Ratio : Optimal OBDDA:DAG ratio of 2:1 minimizes byproduct formation.
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Catalyst Loading : 0.5–1.0% p-TsOH maximizes N9 selectivity (N9:N7 = 8:1).
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Reaction Time : 6–7 hours at 110°C balances conversion and isomer control.
Post-alkylation, DA-ACV undergoes ammonolysis using methylamine (40% in methanol) at 25°C for 24 hours, achieving 63–68% overall yield of this compound.
Direct Alkylation Strategies
Recent advancements bypass the acylation step by employing protected guanine derivatives. For instance, N<sup>2</sup>-formylguanine reacts with OBDDA in dimethyl sulfoxide (DMSO) under acidic conditions, directly yielding 9-(2-hydroxyethoxymethyl)guanine with 75% selectivity for the N9 isomer. This method reduces step count but requires precise pH control (pH 4.5–5.0) to prevent formyl group hydrolysis.
Guanosine-Based Synthesis
Three-Step Conversion
Guanosine serves as an alternative starting material in a process involving:
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Acylation : Guanosine reacts with acetic anhydride (3 equiv) at 100°C to form N,N'-diacetylguanosine (85% yield).
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Condensation : The diacetylated intermediate couples with OBDDA in DMSO/p-TsOH (0.5% w/w) at 90°C, producing DA-ACV in 72% yield.
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Deprotection : Methanolic ammonia (28% w/w) cleaves acetyl groups at 40°C, yielding this compound with 98.5% purity.
Advantages :
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Higher solubility of guanosine derivatives simplifies large-scale processing.
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Reduced isomer formation (N9:N7 = 9:1) compared to guanine routes.
Green Synthesis Approaches
Solvent-Free Alkylation
Melted hexanoic anhydride serves as both reactant and solvent in a catalyst-free system. At 55°C, this compound reacts with the anhydride (1:1 molar ratio) for 30 minutes, achieving 98% conversion to this compound hexanoate. Subsequent hydrolysis with potassium hydroxide (1.5 equiv) in methanol yields pure this compound (89% yield), eliminating toxic solvent use.
Biobased Catalysts
Dimethylamino cellulose (DMAC) derived from renewable sources catalyzes the alkylation of guanine with OBDDA in water-ethanol mixtures (3:1 v/v). This method achieves 82% yield at 70°C while reducing energy consumption by 40% compared to traditional routes.
Purification and Isolation Techniques
Crystallization Optimization
Crude this compound is purified via recrystallization from water-methanol (1:2 v/v) with activated carbon treatment, increasing purity from 92% to 99.8%. Key parameters include:
Salt Formation
Conversion to this compound potassium enolate enhances purification efficiency. Treating DA-ACV with methanolic KOH (1.5 equiv) at 18–22°C forms the crystalline salt, which is isolated by filtration (95% recovery). Neutralization with HCl regenerates this compound with <0.1% residual potassium.
Industrial-Scale Production
Continuous Flow Systems
Modern facilities employ tubular reactors for the alkylation step, achieving:
Chemical Reactions Analysis
Acidic Hydrolysis
In gastric-like conditions (pH 1–3), ACV undergoes hydrolysis:
-
Primary products : Formaldehyde, guanine, and methyl acetal ethylene glycol .
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Adduct formation : ACV-formaldehyde and guanine-formaldehyde adducts .
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Kinetics : Follows acid-catalyzed hydrolysis with activation energy .
Oxidative Degradation (Sodium Hypochlorite)
Sodium hypochlorite (NaClO) induces multi-step oxidation :
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Glycol sidechain cleavage : Forms DP1 (loss of methyl glycol group).
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Purine ring oxidation :
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DP2 : Oxidation of C-2 amino to carbonyl.
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DP3 : Additional oxidation at C-8 of the imidazole ring.
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Complete mineralization : Final products include oxalic acid (DP9 ), urea (DP10 ), and CO₂/H₂O .
Key Degradation Byproducts
| Byproduct | Structure | Molecular Formula |
|---|---|---|
| DP1 | Purine with lost glycol sidechain | C₇H₈N₅O₂ |
| DP2 | Purine with C-2 carbonyl | C₇H₆N₅O₃ |
| DP9 | Oxalic acid | C₂H₂O₄ |
Ionic Liquid Formation
This compound’s poor solubility (2.5 mg/mL in water ) is enhanced via ionic liquid (IL) synthesis:
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Cationic ILs : Pair ACV⁻ with choline ([Cho][Acy]) or tetrabutylphosphonium ([P₄,4,4,4][Acy]) .
-
Anionic ILs : Protonate ACV to form hydrochlorides ([H₂Acy]Cl) or docusate salts ([H₂Acy][Doc]) .
Synthesis Data
-
Choline this compound ([Cho][Acy]) :
Metabolic Reactions
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Phosphorylation : Viral thymidine kinase converts ACV to monophosphate, then diphosphate (guanylate kinase), and triphosphate (nucleoside diphosphate kinase) .
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Oxidation : <15% metabolized to 9-carboxymethoxymethylguanine (alcohol/aldehyde dehydrogenases) .
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Excretion : 90–92% excreted unchanged in urine via glomerular filtration .
Scientific Research Applications
Clinical Applications
Acyclovir is FDA-approved for several indications:
- Genital Herpes : this compound is the first-line treatment for initial and recurrent genital herpes infections caused by HSV-2.
- Herpes Simplex Encephalitis : It is the recommended treatment due to its efficacy in reducing mortality rates associated with this severe condition.
- Mucocutaneous HSV Infections : this compound is effective for treating skin and mucous membrane lesions caused by HSV-1 and HSV-2.
- Herpes Zoster (Shingles) : While less effective than in HSV infections, this compound can be used to treat shingles.
- Varicella (Chickenpox) : this compound is indicated for chickenpox in immunocompromised patients or those at risk for complications .
Herpes Simplex Virus Infections
This compound has been extensively studied for its efficacy in managing HSV infections. A randomized clinical trial indicated that intravenous this compound significantly decreased the duration of oropharyngeal shedding of HSV among mechanically ventilated patients . Moreover, long-term oral this compound use has been shown to reduce the recurrence rate of ocular herpes simplex virus infections, highlighting its role in preventive therapy .
Herpes Zoster
In cases of herpes zoster, this compound has demonstrated effectiveness when administered early in the course of the disease. A study showed that patients treated with this compound had a lower incidence of postherpetic neuralgia compared to those receiving placebo .
Case Studies
Case Study 1: HSV Encephalitis
A cohort study involving patients diagnosed with herpes simplex encephalitis treated with intravenous this compound showed a significant reduction in mortality rates. The study reported a survival rate of 70% among treated patients compared to 30% in untreated controls .
Case Study 2: Ocular Herpes
In a clinical trial assessing long-term oral this compound prophylaxis for recurrent ocular herpes simplex virus, results indicated a substantial decrease in recurrence rates over a follow-up period of 45 months. Patients receiving daily this compound experienced fewer episodes compared to those on placebo, reinforcing its utility in chronic management .
Data Tables
| Condition | Treatment Regimen | Efficacy Outcomes |
|---|---|---|
| Genital Herpes | Oral this compound 400 mg BID | Reduced duration and severity of outbreaks |
| Herpes Simplex Encephalitis | IV this compound 10 mg/kg every 8 hours | Significant reduction in mortality |
| Ocular Herpes | Oral this compound 400 mg daily | Decreased recurrence rates over extended follow-up |
| Herpes Zoster | Oral/IV this compound (dosing varies) | Lower incidence of postherpetic neuralgia |
Mechanism of Action
Acyclovir exerts its antiviral effects by inhibiting viral DNA synthesis. After intracellular uptake, this compound is converted to this compound monophosphate by virally-encoded thymidine kinase . This step is highly specific to infected cells. The monophosphate derivative is then converted to this compound triphosphate by cellular enzymes. This compound triphosphate competitively inhibits viral DNA polymerase by acting as an analogue to deoxyguanosine triphosphate, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Nucleoside Analogs and Structural Derivatives
- Ganciclovir: Acyclovir’s structural analog, ganciclovir, shows superior efficacy against cytomegalovirus (CMV) but higher toxicity. In Epstein-Barr virus-associated infectious mononucleosis (EBV-IM), ganciclovir significantly reduced atypical lymphocyte proportions and white blood cell counts compared to this compound (P < 0.05) .
- Valthis compound : A prodrug of this compound with improved oral bioavailability, though CSF pharmacokinetics mirror this compound’s slow equilibration .
- 1′-Homocarbocyclic Nucleosides : Compounds 6j and 6d demonstrated lower IC₅₀ values against HSV-1 (15 ± 2 µM and 21 ± 4 µM, respectively) compared to this compound (28 ± 4 µM), but higher cytotoxicity . Structural modifications, such as substituent changes, drastically altered activity; replacing a cyclohexyl with cyclopentyl group increased IC₅₀ from 21 to 47 µM .
Table 1: In Vitro Antiviral Activity of Selected Compounds vs. This compound
Non-Nucleoside Antiviral Agents
- Terpenyl Hybrid Molecules : Exhibited EC₅₀ values of 96.2–157.9 µM against HSV-1, with selectivity indices >7, but lower potency than this compound .
- Pyridine-Based N-Sulfonamides : Compound 15d showed superior Hsp90α inhibition (IC₅₀ = 4.48 µg/mL) compared to this compound (4.78 µg/mL). Synergy with this compound reduced IC₅₀ to 2.26 µg/mL .
Natural Compounds and Derivatives
- Caulerpin Derivatives (11, 12) : Demonstrated efficacy statistically equivalent to this compound in concurrent infection treatment .
- Cabraleahydroxylactone : A natural compound with IC₅₀ = 3.20 µg/mL against HSV-1, slightly less potent than this compound (1.90 µg/mL) .
Structural Modifications and Prodrugs
- Organotin Polyamine Ethers: Outperformed this compound in plaque reduction assays (HSV-1 and VZV), with dibutyltin derivatives showing the highest activity .
- Lac-PLL-ACV : A liver-targeting prodrug with 60% hepatic uptake (10× higher than this compound) and extended hepatic half-life (4.2× longer) .
Resistance Profiles and Clinical Efficacy
- Foscarnet Cream : Demonstrated superior topical efficacy over this compound formulations (cream/ointment) in guinea pig models, attributed to faster skin penetration .
Table 2: Pharmacokinetic and Solubility Comparisons
Formulation and Delivery Improvements
Biological Activity
Acyclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV), exhibits a range of biological activities that have been extensively studied. This article delves into the compound's efficacy, mechanisms of action, resistance patterns, and potential applications beyond its traditional uses.
This compound is a nucleoside analogue that mimics the structure of deoxyguanosine. It is selectively activated in infected cells by viral thymidine kinase, which phosphorylates this compound to its monophosphate form. This form is further phosphorylated by cellular kinases to the triphosphate form, which inhibits viral DNA polymerase and incorporates itself into viral DNA, leading to chain termination. The selectivity for infected cells minimizes toxicity to uninfected cells, making this compound a preferred treatment option.
Herpes Simplex Virus (HSV)
This compound is effective against both HSV-1 and HSV-2. Clinical studies have demonstrated its ability to reduce the duration and severity of herpes outbreaks. For example, a randomized controlled trial indicated that a two-day regimen of this compound significantly reduced lesion duration in patients with recurrent genital herpes compared to placebo (median duration: 4 days vs. 6 days) .
Varicella-Zoster Virus (VZV)
In the context of hematopoietic cell transplantation (HCT), this compound prophylaxis has shown significant efficacy in reducing VZV infections. A meta-analysis involving 2,265 patients found that this compound prophylaxis reduced the incidence of VZV disease both during treatment and in the year following discontinuation (risk ratio: 0.38) . Importantly, no fatalities due to VZV were reported among those receiving prophylaxis.
Resistance Patterns
Despite its effectiveness, resistance to this compound has been documented, particularly in immunocompromised patients. A study identified 38 cases of this compound-resistant HSV strains among 1,811 HSV-infected individuals . Notably, 65% of these cases reported clinically manifest recurrences compared to 33% among matched controls. The emergence of resistance is often linked to prior antiviral exposure, underscoring the need for careful management in at-risk populations.
Novel Applications and Research Findings
Recent studies have explored the potential of this compound derivatives for treating other viral infections, including COVID-19. Molecular docking studies have indicated that certain this compound derivatives exhibit promising binding affinities to viral proteins associated with SARS-CoV-2, suggesting potential therapeutic applications beyond traditional antiviral use .
Table: Summary of Key Findings on this compound's Biological Activity
Q & A
Basic: What analytical methods are recommended for quantifying acyclovir in pharmaceutical formulations, and how do they address variability in sample matrices?
Answer:
this compound quantification in pharmaceutical preparations (e.g., creams, tablets) requires validated analytical methods. Compendial methods include potentiometric titration for bulk drug substance analysis, while spectrophotometric methods (e.g., UV-Vis at 254 nm) are widely used for formulations due to their cost-effectiveness and reproducibility . For complex matrices like intravenous infusions, high-performance liquid chromatography (HPLC) with UV detection is preferred to resolve interference from excipients. Method validation should include specificity tests against degradation products and matrix-matched calibration curves to account for variability.
Advanced: How can contradictory clinical trial data on this compound’s impact on HIV progression be reconciled, and what methodological adjustments are warranted?
Answer:
Conflicting results (e.g., HPTN 039 trial showing no HIV risk reduction vs. IAS 2011 data suggesting delayed progression) highlight the need for stratified trial designs. Key considerations:
- Baseline stratification : Subgroup analysis in the IAS trial revealed efficacy only in patients with baseline HIV viral loads >50,000 copies/mL, suggesting viral load-dependent mechanisms .
- Drug interaction protocols : Synergy with zidovudine in vitro (via inhibition of HIV reverse transcriptase) was not replicated clinically due to insufficient this compound dosing (e.g., <3.2 g/day) .
- Endpoint specificity : Trials should differentiate between HSV suppression (genital ulcer reduction by 37% in HPTN 039) and direct antiviral effects on HIV .
Basic: What experimental designs are optimal for assessing this compound’s efficacy in immunocompromised pediatric populations?
Answer:
For pediatric studies:
- Pharmacokinetic (PK) modeling : Use population PK approaches to account for developmental changes in drug clearance. A 2011 study recommended 60 mg/kg/day dosing in neonates, adjusted for renal function .
- Safety endpoints : Monitor serum creatinine (for nephrotoxicity) and neurological symptoms (e.g., agitation, ataxia) during IV administration .
- Controlled trials : Compare this compound with valthis compound (a prodrug with higher bioavailability) to evaluate exposure-response relationships .
Advanced: How can in vitro findings on this compound’s anti-HIV activity be translated into clinically relevant protocols?
Answer:
In vitro studies show phosphorylated this compound inhibits HIV reverse transcriptase in herpes-coinfected cells . To translate this:
- Coinfection biomarkers : Screen trial participants for active HSV-2 replication (PCR-confirmed) to enrich for synergistic effects.
- Dose optimization : Use pharmacokinetic-pharmacodynamic (PK-PD) models to achieve CSF concentrations >1.5 µM, the threshold for HIV inhibition .
- Combination therapy : Pair this compound with antiretrovirals (e.g., tenofovir) to exploit complementary mechanisms.
Basic: What statistical approaches resolve heterogeneity in meta-analyses of this compound’s efficacy in CMV prevention?
Answer:
- Random-effects models : Account for variability across studies (e.g., transplant type, dosing). A meta-analysis showed this compound reduces CMV disease risk by 48% in solid organ transplants, but heterogeneity (I² = 67%) required stratification by drug exposure levels .
- Subgroup analysis : Compare high-dose valthis compound (8 g/day) vs. oral this compound (3.2 g/day), with Mantel-Haenszel odds ratios adjusted for confounders .
Advanced: What methodologies mitigate neurotoxicity and acute kidney injury (AKI) during high-dose IV this compound administration?
Answer:
- Hydration protocols : Administer 500 mL saline pre-infusion to reduce intratubular crystallization .
- Therapeutic drug monitoring (TDM) : Target plasma concentrations <25 µg/mL; hemodialysis removes 60% of this compound in 6 hours if AKI occurs .
- Metabolite screening : Measure 9-carboxymethoxymethylguanine (CMMG) levels, a neurotoxic metabolite, via LC-MS/MS .
Basic: How should researchers design assays to evaluate this compound release kinetics from novel drug delivery systems (e.g., niosomes)?
Answer:
- In vitro release models : Use dialysis membranes in PBS (pH 7.4) at 37°C, with samples analyzed via HPLC.
- Kinetic modeling : Fit data to zero-order (Q = kt) or Higuchi models to determine release mechanisms .
- Bio-relevance : Validate against ex vivo corneal permeability assays for ophthalmic formulations .
Advanced: What mechanistic insights explain the discordance between this compound’s in vitro synergy with zidovudine and clinical trial outcomes?
Answer:
- Concentration thresholds : In vitro synergy requires this compound >2 µM, rarely achieved in clinical doses .
- Cellular metabolism : Lymphocyte phosphorylation of this compound is inefficient in HIV-infected patients, limiting active triphosphate levels .
- Trial design flaws : Early studies used fixed-dose combinations without PK-guided dosing, leading to subtherapeutic exposures .
Basic: What ethical and methodological standards apply to reporting adverse events in this compound trials?
Answer:
- Informed consent : Disclose risks of nephrotoxicity (incidence: 12% with IV use) and neurotoxicity (3–5%) .
- SAE documentation : Use MedDRA coding for standardized reporting and causality assessment (Naranjo scale) .
- Data transparency : Publish negative outcomes (e.g., lack of HIV efficacy in HPTN 039) to avoid publication bias .
Advanced: How can researchers optimize translational studies linking this compound’s pharmacokinetics to clinical outcomes in special populations?
Answer:
- Population PK modeling : Incorporate covariates like renal function (eGFR), age, and CYP450 status .
- Biomarker integration : Measure HSV viral load reduction as a surrogate endpoint for clinical efficacy .
- Real-world data (RWD) : Use EHRs to analyze long-term outcomes (e.g., CMV prevention in transplant patients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
